molecular formula C10H14N4O B1407154 4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) CAS No. 1858250-89-1

4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)

Cat. No.: B1407154
CAS No.: 1858250-89-1
M. Wt: 206.24 g/mol
InChI Key: GYJDTFCEZWBMRX-UHFFFAOYSA-N
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Description

4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde. One common method is the one-pot pseudo three-component reaction, where 3-methyl-5-pyrazolone derivatives react with aldehydes in the presence of a base such as sodium ethoxide in ethanol at elevated temperatures . Another approach involves the one-pot pseudo five-component reaction of β-keto esters, hydrazines, and aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole rings.

Mechanism of Action

The mechanism of action of 4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole) is unique due to its oxygen bridge, which imparts distinct chemical properties and reactivity. This structural feature allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

1-methyl-4-[(1-methylpyrazol-4-yl)methoxymethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-13-5-9(3-11-13)7-15-8-10-4-12-14(2)6-10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJDTFCEZWBMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COCC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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